molecular formula C10H8Cl2N2 B1369349 4-Chloro-2-(chloromethyl)-6-methylquinazoline CAS No. 147006-37-9

4-Chloro-2-(chloromethyl)-6-methylquinazoline

Cat. No. B1369349
CAS RN: 147006-37-9
M. Wt: 227.09 g/mol
InChI Key: CTGWKVLYJSVSDC-UHFFFAOYSA-N
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Description

“4-Chloro-2-(chloromethyl)-6-methylquinazoline” is a type of quinazoline, a class of organic compounds. Quinazolines are part of a broader category of heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-(chloromethyl)-6-methylquinazoline” were not found, quinazolines can be synthesized through various methods. For instance, 4-chloro-2-nitroaniline was synthesized by the acetylation of 2-nitroaniline followed by chlorination .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, “4-Chloro-2-(chloromethyl)-6-methylquinazoline” could be employed as a standard or reagent in chromatographic methods or spectroscopic analysis, aiding in the quantification or identification of substances within complex mixtures.

Each of these applications leverages the unique chemical structure and reactivity of “4-Chloro-2-(chloromethyl)-6-methylquinazoline”, demonstrating its versatility and importance in scientific research across various fields. While the search results did not provide direct applications for the exact compound , the related structures and their uses offer insights into the potential applications of “4-Chloro-2-(chloromethyl)-6-methylquinazoline” in research and industry .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-6-2-3-8-7(4-6)10(12)14-9(5-11)13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGWKVLYJSVSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-6-methylquinazoline

Synthesis routes and methods

Procedure details

2. 114.1 g of 2-chloromethyl-6-methyl-3H-quina-zolin-4-one are dissolved in 1.11 of chloroform and 120 ml of N,N,4-trimethylaniline, treated with 53 ml of phosphorus oxychloride and heated at reflux temperature for 20 h. The reaction mixture is evaporated in a vacuum. The residue is dissolved in 1.0 l of ethyl acetate and washed in succession with 2N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution. The organic extracts are concentrated to about 0.51 in a vacuum. The mixture is left to crystallize at -25° C. overnight. The crystal slurry is filtered, the crystals are washed with ethyl acetate (-25° C.) and dried in a vacuum. 89.9 g of 4-chloro-2-(chloromethyl)-6-methylquinazoline of m.p. 111°-112° C. are obtained. A further 11.1 g of 4-chloro-2-(chloromethyl)-6-methylquinazoline of m.p. 114°-116° C. can be obtained from the mother liquor.
Quantity
114.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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